5-(Fluorosulfonyl)furan-2-carboxylic acid

Description

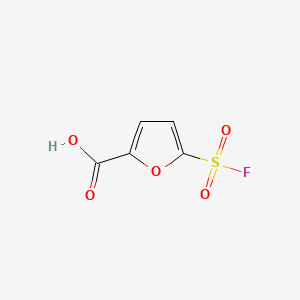

5-(Fluorosulfonyl)furan-2-carboxylic acid is a furan-based derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. The fluorosulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety and influences the compound’s reactivity and binding interactions in biological systems.

Properties

IUPAC Name |

5-fluorosulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQLYPOJHVLGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluorosulfonyl)furan-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group onto a furan ring. One common method is the reaction of furan-2-carboxylic acid with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Fluorosulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized furan derivatives.

Scientific Research Applications

5-(Fluorosulfonyl)furan-2-carboxylic acid is not the focus of any of the provided search results. However, several results discuss the related compound 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid and other furan derivatives .

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is a versatile building block used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Scientific Research Applications

- Chemistry It serves as a versatile building block for the synthesis of complex organic molecules.

- Biology It is used in developing bioactive molecules and probes for studying biological processes.

- Medicine Derivatives have potential therapeutic applications, particularly in designing enzyme inhibitors and other drug candidates.

- Industry It is utilized in producing advanced materials like polymers and coatings because of its unique chemical properties.

Reactions

4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions:

- Oxidation The compound can be oxidized to introduce additional functional groups or modify existing ones.

- Reduction Reduction reactions can remove the fluorosulfonyl group or convert it into other functional groups.

- Substitution The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Mechanism of Action

The mechanism of action of 5-(Fluorosulfonyl)furan-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The fluorosulfonyl (-SO₂F), nitro (-NO₂), and trifluoromethyl (-CF₃) substituents enhance binding to enzyme active sites through electrostatic interactions. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid inhibits MbtI by forming hydrogen bonds with conserved residues in the enzyme’s catalytic pocket .

- Hydrophobic/Lipophilic Groups: Compounds like 5-(3-hydroxypentyl)furan-2-carboxylic acid exhibit antimicrobial activity, likely due to membrane disruption or interference with bacterial iron uptake .

- Synthetic Utility: The chlorosulfonyl analog serves as a precursor for sulfonamide drugs, highlighting the versatility of sulfonyl-containing furans in medicinal chemistry .

Physicochemical Properties

- Acidity: The fluorosulfonyl group increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to less electron-deficient analogs like 5-(hydroxypentyl)furan-2-carboxylic acid (pKa ~4.5) .

- Solubility: Nitro- and sulfonyl-substituted derivatives exhibit lower aqueous solubility due to their hydrophobic aryl/sulfonyl groups, whereas hydroxylated analogs show improved solubility in polar solvents .

Biological Activity

5-(Fluorosulfonyl)furan-2-carboxylic acid is a compound characterized by the presence of a fluorosulfonyl group, which significantly influences its chemical reactivity and potential biological activity. This article explores the biological properties, mechanisms of action, and research findings related to this compound, providing a comprehensive overview supported by data tables and relevant studies.

Chemical Structure and Synthesis

The structure of this compound includes a furan ring with a carboxylic acid group and a fluorosulfonyl moiety. The synthesis typically involves the reaction of furan-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base like pyridine under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. The fluorosulfonyl group can form strong covalent bonds, potentially leading to the inhibition of various enzymes and receptors involved in critical biochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications in the carboxylic acid group can enhance binding affinities to targets such as Bcl-2/Bcl-xL proteins, which are implicated in cancer cell survival .

Case Studies and Research Findings

-

Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cell growth in various cancer cell lines, particularly those sensitive to Bcl-2 inhibitors. The binding affinity and cellular activity were shown to correlate with structural modifications at the acid position .

Compound Binding Affinity (nM) Cell Growth Inhibition (%) Compound 4 38 80 Compound 12 19 90 - Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It was found that the fluorosulfonyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with target enzymes.

- Toxicity Studies : Toxicity assessments in animal models indicated that while high doses led to significant weight loss, lower doses were tolerated well without major adverse effects. This suggests a potential therapeutic window for further exploration in clinical settings .

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other furan derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Furan-2-carboxylic acid | Lacks fluorosulfonyl group | Limited reactivity |

| 5-Hydroxymethylfurfural | Contains hydroxymethyl group | Antioxidant properties |

| 2,5-Furandicarboxylic acid | Two carboxylic groups | Polymer synthesis |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(fluorosulfonyl)furan-2-carboxylic acid, and how can purity be optimized?

- Answer : Synthesis typically involves introducing the fluorosulfonyl group to a furan-2-carboxylic acid precursor. A related method for ethyl 5-(chlorosulfonyl)furan-2-carboxylate uses chlorosulfonic acid under controlled conditions (e.g., low temperature, inert atmosphere) to avoid side reactions . For fluorosulfonyl derivatives, substituting chlorine with fluorine via nucleophilic displacement (e.g., using KF or AgF) may apply. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.5 ppm (furan protons), δ 13.1 ppm (carboxylic acid -OH, broad). ¹⁹F NMR detects the fluorosulfonyl group at δ ~55 ppm (vs. CFCl3) .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O, carboxylic acid), 1350–1400 cm⁻¹ (S=O stretching), and 750 cm⁻¹ (C-F) confirm functional groups .

- HRMS : Expected [M-H]⁻ ion at m/z 220.9824 (C₆H₃FO₅S) with <2 ppm error .

Q. What safety protocols should be followed when handling this compound?

- Answer : Although specific toxicity data are limited, treat it as a hazardous material due to its sulfonyl and fluorine groups. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin with water (15+ minutes) and seek medical attention. Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The -SO₂F group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols) at room temperature. For example, coupling with primary amines in DMF yields sulfonamide derivatives (e.g., 5-(sulfamoyl)furan-2-carboxylic acids). Kinetic studies show a second-order rate constant (k ≈ 0.15 M⁻¹s⁻¹ at 25°C) in methanol, slower than chlorosulfonyl analogs due to fluorine’s electron-withdrawing effects . Optimize yields (>80%) by using 2 eq. nucleophile and 4Å molecular sieves to absorb HF byproducts .

Q. What challenges arise in analyzing trace quantities of this compound in environmental samples?

- Answer : Detection limits are constrained by its high polarity and low volatility. Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in water/acetonitrile). Electrospray ionization (ESI⁻) enhances sensitivity for the [M-H]⁻ ion (m/z 221). Quantify down to 0.1 ppb with a linear range of 0.1–100 ppb (R² >0.99). Matrix effects in soil/water require solid-phase extraction (SPE) using Oasis HLB cartridges .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Answer : Molecular docking (AutoDock Vina) reveals affinity for enzymes with sulfonyl-binding pockets (e.g., carbonic anhydrase II). The fluorosulfonyl group forms hydrogen bonds with Arg67 and Thr199 (binding energy ≈ -8.2 kcal/mol). MD simulations (AMBER) show stable binding over 100 ns, with RMSD <2 Å. Validate predictions using SPR (KD ≈ 15 µM) and ITC (ΔH = -12 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.